![molecular formula C16H24N2 B598341 9-Benzyl-2,9-diazaspiro[5.5]undecane CAS No. 1198393-02-0](/img/structure/B598341.png)
9-Benzyl-2,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-2,9-diazaspiro[5.5]undecane is a chemical compound with the linear formula C16H26Cl2N2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 317.3 .
Molecular Structure Analysis
The InChI code for 9-Benzyl-2,9-diazaspiro[5.5]undecane is 1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
9-Benzyl-2,9-diazaspiro[5.5]undecane is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 317.3 and a linear formula of C16H26Cl2N2 .Aplicaciones Científicas De Investigación
Endoplasmic Reticulum Stress Response Inducer
9-Benzyl-2,9-diazaspiro[5.5]undecane has been identified as an inducer of the endoplasmic reticulum stress response (ERSR). It depletes intracellular Ca 2+ stores and induces apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells .
Cytotoxic Activity in 3D Glioma Cell Models
This compound has shown cytotoxic activity in 3D glioma cell models. It has been found to be effective in inducing cell death in these models, which makes it a potential candidate for cancer therapeutics .
Dengue Virus Type 2 (DENV2) Inhibitor
In a recent study, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have been reported to inhibit Dengue virus type 2 (DENV2) . This suggests that 9-Benzyl-2,9-diazaspiro[5.5]undecane could potentially be used in the development of antiviral drugs.
GABA A Receptor Antagonist
The compound has been reported to be an effective competitive antagonist for the γ-aminobutyric acid A (GABA A) receptor . This suggests potential applications in neurological research and the development of drugs for neurological disorders.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .
Mecanismo De Acción
Target of Action
The primary target of 9-Benzyl-2,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein that responds to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
Mode of Action
9-Benzyl-2,9-diazaspiro[5.5]undecane acts as a potent competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal excitability.
Pharmacokinetics
The pharmacokinetics of 9-Benzyl-2,9-diazaspiro[5It’s worth noting that the compound’s low cellular membrane permeability may impact its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Benzyl-2,9-diazaspiro[5.5]undecane. For instance, factors such as temperature and pH could potentially affect the compound’s stability and activity. Additionally, the compound’s efficacy could be influenced by factors such as the individual’s physiological state, the presence of other substances, and the specific characteristics of the target cells or tissues .
Propiedades
IUPAC Name |
9-benzyl-2,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16/h1-3,5-6,17H,4,7-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEBJYBSCVIWTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-2,9-diazaspiro[5.5]undecane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


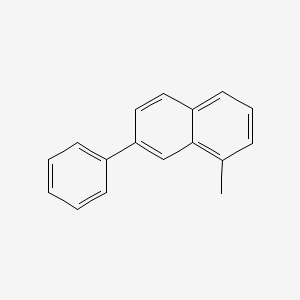


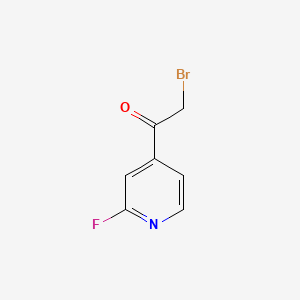
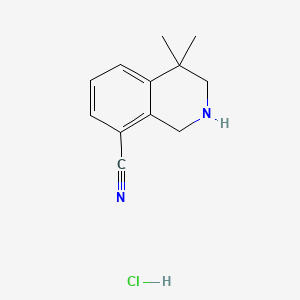
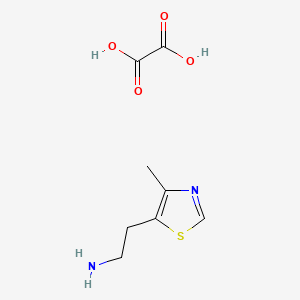

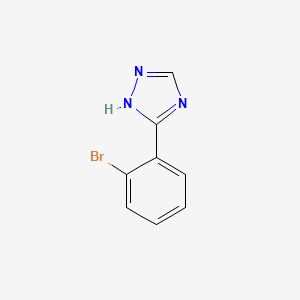

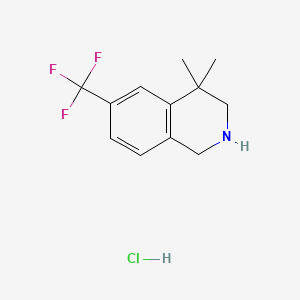

![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)